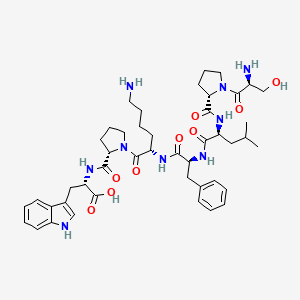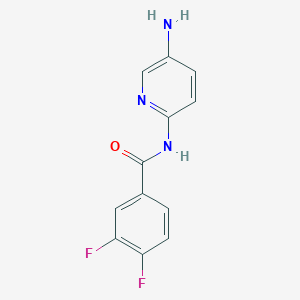
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline is a chemical compound known for its unique structure and properties. It features a quinoline core substituted with three methoxy groups at positions 2, 4, and 8, and an oxirane (epoxide) ring at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Epoxidation: The oxirane ring at position 3 can be introduced via epoxidation of an appropriate precursor, such as an allyl group, using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Diols.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This reactivity is exploited in drug design to target specific pathways involved in diseases .
Comparison with Similar Compounds
Similar Compounds
2,4,8-Trimethoxyquinoline: Lacks the oxirane ring, making it less reactive.
3-(Oxiran-2-yl)quinoline: Lacks the methoxy groups, affecting its solubility and reactivity.
2,4,8-Trimethoxy-3-(hydroxy)quinoline: The oxirane ring is replaced with a hydroxyl group, altering its chemical behavior.
Uniqueness
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
827303-70-8 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2,4,8-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-9-6-4-5-8-12(9)15-14(18-3)11(10-7-19-10)13(8)17-2/h4-6,10H,7H2,1-3H3 |
InChI Key |
FGHNFMGXNNYDRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C(=C2OC)C3CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)
![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)


![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-](/img/structure/B14208273.png)
![2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde](/img/structure/B14208278.png)
